Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)-
Description
Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- (hereafter referred to as the target compound) is a triazine-based derivative featuring two morpholine substituents at the 4- and 6-positions of the triazine ring, with an acetonitrile group attached via an ether linkage at the 2-position. This structure combines the electron-rich morpholine moieties with the polar nitrile group, imparting unique solubility and reactivity properties.
Properties
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c14-1-6-22-13-16-11(18-2-7-20-8-3-18)15-12(17-13)19-4-9-21-10-5-19/h2-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWKNJMIIQMADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)OCC#N)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160225 | |
| Record name | Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137522-83-9 | |
| Record name | Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137522839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as tetrahydrofuran or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids and amines to form amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like tetrahydrofuran or acetonitrile. Reaction conditions can vary but often involve temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, amides, and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Acetonitrile ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- has been investigated for its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor. The PI3K/Akt signaling pathway is crucial in regulating cell proliferation and survival; thus, inhibitors targeting this pathway are valuable in cancer therapy. For example, related compounds have demonstrated efficacy in preclinical models by inhibiting tumor growth in xenograft studies .
Case Study: PKI-587
A notable derivative related to acetonitrile ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- is PKI-587, which has shown potent dual inhibition of PI3K/mTOR pathways. In vivo studies indicated significant antitumor efficacy when administered intravenously in various cancer models . The pharmacokinetic profile of PKI-587 revealed favorable parameters such as an extended half-life and effective tumor tissue concentration.
Agricultural Chemistry
In addition to its medicinal applications, compounds based on the triazine structure are utilized in agricultural chemistry as herbicides and fungicides. The morpholino groups enhance solubility and bioavailability in plant systems. Research indicates that derivatives of triazines can inhibit specific enzymatic pathways in plants, leading to effective weed control .
Mechanism of Action
The mechanism of action of Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and morpholine groups can form stable complexes with these targets, leading to inhibition or modulation of their activity. This compound can also participate in various biochemical pathways, affecting cellular processes and signaling .
Comparison with Similar Compounds
Structural Analogues in Drug Development
- N-[4-(4,6-Di-4-morpholinyl-1,3,5-triazin-2-yl)phenyl]-N′-urea derivatives (e.g., PF 05212384) Structural Features: Retains the 4,6-di-morpholinyl triazine core but replaces the acetonitrile group with a urea-linked phenylpiperidine moiety. Molecular Weight: ~600–650 g/mol (exact value depends on substituents). Key Properties: High selectivity as a dual PI3K/mTOR inhibitor (IC₅₀ = 0.4–5.4 nM), antitumor activity in xenograft models. Applications: Anticancer therapeutics targeting kinase pathways .
- 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Structural Features: Substitutes acetonitrile with an aniline group. Molecular Weight: 342.4 g/mol. Key Properties: Melting point 266°C, LogP = -1.58 (indicative of high polarity), moderate vapor pressure. Applications: Intermediate in synthesizing kinase inhibitors or fluorescent probes .
Triazine Derivatives in Materials Science
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-alkoxy phenols (e.g., APPOLO-1164L, CAS 652991-75-8) Structural Features: Bulky aromatic substituents (phenyl, naphthyl) at 4,6-positions; alkoxy-phenol at 2-position. Molecular Weight: ~500–600 g/mol. Key Properties: High thermal stability (stable above 300°C), UV absorption maxima ~340 nm, low volatility. Applications: UV stabilizers in polymers and coatings .
- 1,5-Diamino-2-(4-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)phenyl)-4,8-dihydroxyanthraquinone Structural Features: Fluorine and dibutylamino groups on triazine; anthraquinone backbone. Molecular Weight: 587.24 g/mol (C₃₁H₃₁FN₆O₅). Key Properties: Orange-red pigment, isolated from marine endophytes. Applications: Natural colorants in industrial dyes .
Comparative Analysis Table
Key Research Findings and Contrasts
Bioactivity vs. Stability : While the target compound’s morpholinyl groups may enhance solubility for drug delivery (similar to PF 05212384), aromatic triazines like APPOLO-1164L prioritize stability for material science applications .
Substituent Effects : The presence of acetonitrile in the target compound likely reduces LogP compared to phenyl-substituted analogs, improving aqueous solubility but limiting UV absorption capabilities .
Synthetic Utility : DMT-MM demonstrates the importance of methoxy and quaternary ammonium groups in carboxyl activation, whereas the target compound’s nitrile group may enable nucleophilic substitutions .
Biological Activity
Acetonitrile, specifically the compound known as Acetonitrile, ((4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy)- (CAS: 137522-83-9), has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a triazine core with morpholine substituents. Its molecular formula is , and it features a unique arrangement that contributes to its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antiviral Activity : The compound has shown promise in antiviral applications. In a study assessing its efficacy against the Potato Virus Y (PVY), it exhibited significant protective and curative properties comparable to established antiviral agents like ningnanmycin .
- Cytoprotective Effects : Acetonitrile extracts have demonstrated cytoprotective effects in various cell lines. For instance, in vitro studies revealed that it could prevent cytotoxicity induced by chemotherapeutic agents such as doxorubicin and cisplatin on HEK293 and SHSY5Y cell lines .
- Molecular Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds with specific amino acids in viral proteins, enhancing its antiviral potential .
In Vitro Studies
A comprehensive study evaluated the cytoprotective effects of acetonitrile extracts against various chemotherapeutics:
- Cell Lines Tested : HEK293 (human embryonic kidney), SHSY5Y (human neuroblastoma), and murine osteoblasts.
- Results :
| Treatment | Cell Line | Survival Rate (%) | Notes |
|---|---|---|---|
| Doxorubicin Alone | HEK293 | 78.9 | Significant cytotoxicity |
| Doxorubicin + Acetonitrile (2.5 mg/mL) | HEK293 | 112.4 | Enhanced survival |
| Cisplatin Alone | SHSY5Y | Variable | Cytotoxic effects observed |
| Cisplatin + Acetonitrile | SHSY5Y | Improved survival rates | Protective effect noted |
In Vivo Studies
While most studies have focused on in vitro assessments, preliminary in vivo studies are needed to confirm efficacy in living organisms. The existing data primarily highlight the potential for further exploration of these compounds in therapeutic settings.
Case Studies
- Antiviral Efficacy Against PVY : A lead optimization study reported that a derivative of acetonitrile demonstrated curative and protective activities of 53.3% and 56.9%, respectively, outperforming some conventional treatments .
- Cytoprotection in Chemotherapy : An investigation into acetonitrile's protective effects against chemotherapeutic agents showed that it mitigated cell death in renal and neuronal cell lines exposed to toxic drugs .
Q & A
Q. Q1. What are the recommended solvents and coupling agents for synthesizing derivatives of this triazine-based compound?
Methodological Answer: The compound’s synthesis often involves coupling reactions using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as an activating agent. Acetonitrile is a preferred solvent due to its ability to solubilize DMT-MM and stabilize intermediates. For example, in the preparation of Weinreb amides, reactions in acetonitrile achieved >90% yield under mild conditions (room temperature, 48 hours). Alternative solvents like methanol or isopropyl alcohol may require extended reaction times or higher equivalents of DMT-MM .
Q. Q2. How can researchers validate the purity of this compound after synthesis?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Reverse-phase C18 columns and acetonitrile/water gradients (e.g., 50:50 to 90:10 over 20 minutes) effectively separate unreacted starting materials and byproducts. Confirmatory structural characterization should include -NMR (in deuterated DMSO or CDCl₃) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Advanced Research: Mechanistic and Biological Studies
Q. Q3. What is the mechanism of action of this compound as a dual PI3K/mTOR inhibitor, and how can its selectivity be assessed?
Methodological Answer: The compound inhibits PI3Kα (IC₅₀ = 0.4 nM) and mTOR (IC₅₀ = 1.6 nM) by competitively binding to the ATP-binding pockets. To assess selectivity, perform kinase inhibition profiling against a panel of 234 kinases (e.g., using ADP-Glo™ assays). Notably, it exhibits >10,000-fold selectivity over PI3Kγ (IC₅₀ = 5.4 nM) and negligible activity against unrelated kinases (IC₅₀ >10 µM). In vitro validation in HCT-116 or U87MG cell lines (IC₅₀ <100 nM) confirms potency .
Q. Q4. How does solvent polarity influence the stability of intermediates during triazine-ring functionalization?
Methodological Answer: Polar aprotic solvents like acetonitrile stabilize charged intermediates (e.g., morpholinium-triazinyl oxyanions) by solvation, reducing side reactions. Computational modeling (DFT at B3LYP/6-31G* level) predicts that acetonitrile’s dielectric constant (ε = 37.5) lowers activation energy for nucleophilic substitutions compared to less polar solvents (e.g., THF, ε = 7.6). Experimental validation via kinetic studies (monitored by -NMR in fluorinated analogs) supports this .
Basic Research: Analytical and Stability Profiling
Q. Q5. What are the optimal storage conditions to prevent degradation of this compound?
Methodological Answer: Store lyophilized samples at -20°C under argon to prevent hydrolysis of the triazine ring. In solution (acetonitrile or DMSO), avoid repeated freeze-thaw cycles; DMSO stock solutions (10 mM) are stable for ≤1 month at -80°C. Degradation products, such as morpholine or cyanuric acid, can be monitored via LC-MS with a zwitterionic HILIC column .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q. Q6. How do substitutions on the triazine ring affect biological activity and solubility?
Methodological Answer: Introducing electron-withdrawing groups (e.g., morpholinyl) at the 4,6-positions enhances kinase inhibition by increasing binding affinity to PI3Kα’s hydrophobic pocket. Conversely, hydrophilic substitutions (e.g., hydroxyl) reduce logP values, improving aqueous solubility but decreasing cell permeability. Balance these properties by synthesizing analogs with varying substituents (e.g., piperidinyl vs. morpholinyl) and assessing IC₅₀ values in parallel artificial membrane permeability assays (PAMPA) .
Basic Research: Safety and Handling
Q. Q7. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Use nitrile gloves and fume hoods due to potential acetonitrile vapor exposure (TLV-TWA = 40 ppm). For spills, neutralize with activated charcoal (10 g per 1 g compound) and dispose as hazardous waste (EPA code D003). Acute toxicity data (LD₅₀ >2000 mg/kg in rats) suggest low systemic risk, but chronic exposure may target the liver—monitor via ALT/AST assays in preclinical models .
Advanced Research: Computational Modeling
Q. Q8. What computational tools can predict the compound’s binding mode to PI3Kα?
Methodological Answer: Molecular docking (AutoDock Vina or Schrödinger Glide) with PI3Kα’s crystal structure (PDB: 4L23) can model binding interactions. Key residues (e.g., Val851, Trp780) form hydrophobic contacts with the triazine ring, while Asp933 hydrogen bonds to the morpholinyl oxygen. MD simulations (GROMACS, 100 ns) validate stability, with RMSD <2.0 Å for the ligand-protein complex. Free energy calculations (MM-PBSA) quantify binding affinity (ΔG ~ -12 kcal/mol) .
Basic Research: Applications in Material Science
Q. Q9. How does this compound compare to traditional UV absorbers in polymer stabilization?
Methodological Answer: Unlike benzotriazoles, this triazine derivative exhibits lower metal-chelating capacity (tested via ICP-MS in polycarbonate with residual catalysts) and higher photostability (QUV accelerated aging, ΔYI <1.0 after 1000 hours). Its broad UV absorption (λₘₐₓ = 340 nm) makes it suitable for coatings exposed to UV-B/C radiation. Solubility in methyl methacrylate (15 mg/mL at 20°C) facilitates blending .
Advanced Research: In Vivo Pharmacokinetics
Q. Q10. What strategies improve the bioavailability of this compound in xenograft models?
Methodological Answer: Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism (t₁/₂ increases from 2.1 to 4.7 hours in mice). Nanoformulation with PEGylated liposomes (size ~100 nm, PDI <0.2) enhances tumor accumulation (AUC 2.5-fold higher than free drug in MDA-MB-231 models). Monitor plasma levels via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
